

# Precision Analytics: Molecular Weight & Physicochemical Profiling of 2-Chloro-4-hydroxybenzenecarboximidamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-Chloro-4-hydroxybenzenecarboximidamide
CAS No.:	1260883-61-1
Cat. No.:	B1651399

[Get Quote](#)

Content Type: Technical Whitepaper Subject: **2-Chloro-4-hydroxybenzenecarboximidamide** (CAS 1260883-61-1) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

## Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), the benzamidine scaffold serves as a critical pharmacophore, particularly for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin). **2-Chloro-4-hydroxybenzenecarboximidamide** (CAS 1260883-61-1) represents a specialized intermediate where the electronic and steric properties of the amidine headgroup are modulated by ortho-chloro and para-hydroxy substitutions.

Accurate molecular weight determination is not merely a box-checking exercise; it is the fundamental basis for stoichiometric precision in synthesis and the primary validation metric in high-throughput screening (HTS) libraries. This guide provides a definitive technical analysis of

the physicochemical properties, mass spectrometry profiling, and handling protocols for this specific chemical entity.

## Part 1: Structural & Molecular Weight Analysis

### The Physicochemical Identity

The molecule consists of a benzene core substituted with three distinct functional groups: a carboximidamide (amidine) group at position 1, a chlorine atom at position 2, and a hydroxyl group at position 4.

Table 1: Core Chemical Data

Property	Value	Notes
IUPAC Name	2-Chloro-4-hydroxybenzenecarboximidamide	Also known as 2-Chloro-4-hydroxybenzamidine
CAS Registry Number	1260883-61-1	Unique identifier for database verification
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O	Count: 7 C, 7 H, 1 Cl, 2 N, 1 O
Average Molecular Weight	170.596 g/mol	Based on standard atomic weights
Monoisotopic Mass	170.0247 Da	Based on <sup>12</sup> C, <sup>1</sup> H, <sup>35</sup> Cl, <sup>14</sup> N, <sup>16</sup> O
Exact Mass ([M+H] <sup>+</sup> )	171.0325 Da	For ESI-MS detection (Positive Mode)

## Theoretical Calculation Logic

For high-precision analytical work (e.g., HRMS), relying on "Average Molecular Weight" is insufficient due to the significant mass defect and isotopic distribution of Chlorine.

- Carbon (C<sub>7</sub>):
- Hydrogen (H<sub>7</sub>):

- Nitrogen (N<sub>2</sub>):
- Oxygen (O<sub>1</sub>):
- Chlorine (Cl<sub>1</sub> - <sup>35</sup>Cl):
- Total Monoisotopic Mass: 170.02471 Da

“

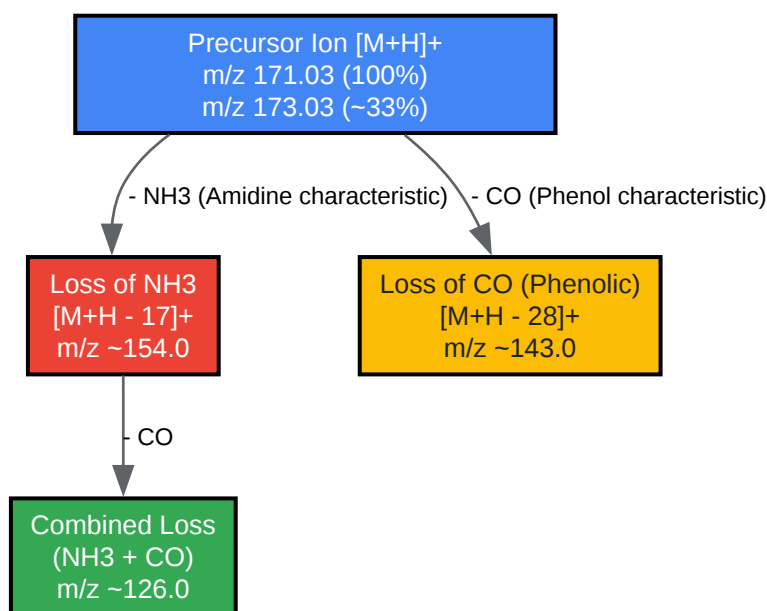
*Critical Insight: The presence of Chlorine creates a distinct "A+2" isotopic signature. While the monoisotopic mass is ~170.02, the mass spectrum will show a secondary peak at ~172.02 with approximately 32% relative abundance (due to <sup>37</sup>Cl).*

## Part 2: Mass Spectrometry Profiling (The "Fingerprint")

### The Chlorine Isotope Effect

In drug development, confirming the identity of chlorinated intermediates requires analyzing the isotopic envelope. Unlike simple organic molecules where the M+1 peak (<sup>13</sup>C) is minor, **2-Chloro-4-hydroxybenzenecarboximidamide** exhibits a characteristic 3:1 intensity ratio between the <sup>35</sup>Cl and <sup>37</sup>Cl isotopologues.

Visualizing the Fragmentation Logic: The following diagram illustrates the expected ionization and fragmentation pathway in Electrospray Ionization (ESI) MS/MS, which is critical for confirming the structure during QC.



[Click to download full resolution via product page](#)

Figure 1: Predicted ESI-MS/MS fragmentation pathway. The loss of ammonia (17 Da) is diagnostic for the amidine functionality.

## Analytical Protocol: LC-MS Verification

Objective: Confirm purity and identity of **2-Chloro-4-hydroxybenzenecarboximidamide**.

Reagents:

- LC-MS Grade Acetonitrile (ACN).
- Milli-Q Water.
- Formic Acid (FA).

Workflow:

- Sample Prep: Dissolve 1 mg of substance in 1 mL of 50:50 Water:ACN with 0.1% FA. Vortex for 30 seconds.
- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7  $\mu$ m).

- Mobile Phase:
  - A: Water + 0.1% FA.
  - B: ACN + 0.1% FA.
- Gradient: 5% B to 95% B over 5 minutes. (Amidine is polar; expect early elution).
- Detection: ESI Positive Mode.
  - Scan Range: 100–500 m/z.
  - Target: Look for the  $[M+H]^+$  doublet at 171/173.

## Part 3: Salt Forms & Stoichiometry

In synthesis and biological assays, this molecule is rarely used as a free base due to the high basicity of the amidine group (pKa ~11–12). It is most commonly isolated as a Hydrochloride (HCl) salt.<sup>[1]</sup>

Stoichiometric Impact:

- Free Base MW: 170.59 g/mol <sup>[2]</sup>
- Monohydrochloride Salt ( $C_7H_7ClN_2O \cdot HCl$ ):
  - MW Calculation:
- Dosing Implication: If your protocol calls for 10  $\mu$ M of the inhibitor, using the HCl salt mass without correction will result in an 18% under-dosing error.

Handling Precaution: Amidine salts are often hygroscopic. When weighing for precise IC50 assays:

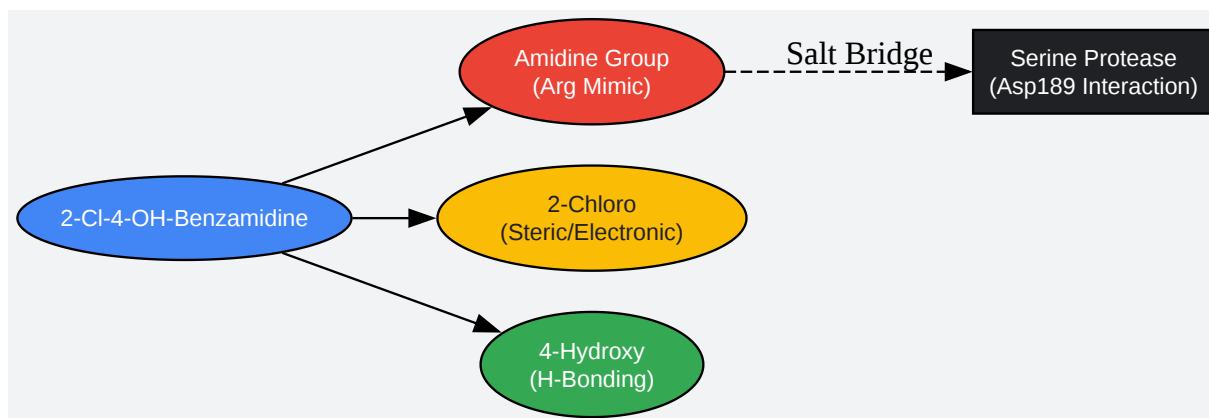
- Equilibrate the vial to room temperature before opening.
- Weigh quickly or use a dry box.

- Store stock solutions (DMSO) at -20°C; avoid repeated freeze-thaw cycles which can degrade the amidine to an amide (hydrolysis).

## Part 4: Drug Development Context[7]

Why this molecule? The **2-Chloro-4-hydroxybenzenecarboximidamide** structure is a "privileged scaffold" in medicinal chemistry.

- Amidine (P1 Ligand): Mimics the side chain of Arginine, forming a critical salt bridge with the Aspartate residue (Asp189 in Trypsin) at the bottom of the S1 specificity pocket of serine proteases.
- 2-Chloro (Ortho): Provides steric bulk that can twist the phenyl ring relative to the amidine, potentially improving selectivity by excluding the molecule from smaller S1 pockets of related proteases. It also lowers the pKa of the amidine slightly via inductive effects, potentially improving membrane permeability.
- 4-Hydroxy (Para): Acts as a hydrogen bond donor/acceptor, often interacting with structural water molecules or backbone carbonyls in the enzyme active site.



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

## References

- ChemSRC. (2025). **2-Chloro-4-hydroxybenzenecarboximidamide** - CAS 1260883-61-1. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzamidine. (Contextual Reference for Amidine Properties). Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Benzamidine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. 1260883-61-1\_2-Chloro-4-hydroxybenzenecarboximidamideCAS号:1260883-61-1\_2-Chloro-4-hydroxybenzenecarboximidamide【结构式 性质 英文】 - 化源网 [[chemsrc.com](https://chemsrc.com)]
- To cite this document: BenchChem. [Precision Analytics: Molecular Weight & Physicochemical Profiling of 2-Chloro-4-hydroxybenzenecarboximidamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1651399/docs#precision-analytics-molecular-weight-physicochemical-profiling-of-2-chloro-4-hydroxybenzenecarboximidamide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)